molecular formula C12H15NO4 B554916 trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid CAS No. 69907-67-1

trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid

Cat. No.: B554916
CAS No.: 69907-67-1
M. Wt: 237,25 g/mole
InChI Key: LQILVUYCDHSGEU-UHFFFAOYSA-N
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Description

Scientific Research Applications

Mechanism of Action

Target of Action

Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid, also known as SMCC, is a heterobifunctional cross-linking reagent . Its primary targets are molecules containing primary amine and sulfhydryl groups . These groups are prevalent in many biological molecules, including proteins and antibodies .

Mode of Action

SMCC is known for its ability to cross-link both a sulfhydryl group and a free amine group . This cross-linking ability allows it to bind two different molecules together, creating a stable complex . This interaction results in the formation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates .

Biochemical Pathways

The exact biochemical pathways affected by SMCC depend on the specific molecules it is coupled with. For example, it can be used to create enzyme immunoconjugates, which can be used in various immunoassays .

Result of Action

The result of SMCC’s action is the formation of stable complexes between two different molecules . This can be used to modify the properties of these molecules, for example, by attaching a fluorescent label to a protein for imaging studies, or by creating enzyme immunoconjugates for use in immunoassays .

Action Environment

The action of SMCC can be influenced by various environmental factors. For example, the coupling reaction typically occurs at a buffered pH of 7.5 (6.5-8.5) . Additionally, SMCC is sensitive to light and moisture, and it should be stored under inert gas at -20°C . These factors can influence the efficiency of the coupling reaction and the stability of the resulting complexes .

Future Directions

The compound is widely used for the generation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates . This suggests that it may continue to be a valuable tool in biochemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of cyclohexanecarboxylic acid with maleic anhydride to form the maleimide derivative.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid is unique due to its specific structure that provides stability to the maleimide group, making it highly effective in forming stable conjugates. This stability is particularly beneficial in applications requiring long-term stability of the conjugates .

Properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQILVUYCDHSGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145980
Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64987-82-2, 69907-67-1
Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
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Record name 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E-
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Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
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Record name trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid
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Record name 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS-
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